molecular formula C16H14 B8163589 4'-Ethynyl-3,5-dimethyl-1,1'-biphenyl

4'-Ethynyl-3,5-dimethyl-1,1'-biphenyl

Cat. No.: B8163589
M. Wt: 206.28 g/mol
InChI Key: DLWUPWISOFLWSS-UHFFFAOYSA-N
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Description

4'-Ethynyl-3,5-dimethyl-1,1'-biphenyl is a biphenyl-based compound featuring a rigid ethynyl (–C≡C–) substituent at the 4'-position and two methyl (–CH₃) groups at the 3- and 5-positions of the adjacent phenyl ring. The ethynyl group confers linearity and π-conjugation, enhancing electronic delocalization across the biphenyl system, while the methyl groups provide steric bulk and electron-donating effects. This structural combination makes the compound a candidate for applications in organic electronics, catalysis, or as a ligand in coordination chemistry.

Properties

IUPAC Name

1-(4-ethynylphenyl)-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-4-14-5-7-15(8-6-14)16-10-12(2)9-13(3)11-16/h1,5-11H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWUPWISOFLWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethynyl-3,5-dimethyl-1,1’-biphenyl typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4’-Ethynyl-3,5-dimethyl-1,1’-biphenyl are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4’-Ethynyl-3,5-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4’-Ethynyl-3,5-dimethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4’-Ethynyl-3,5-dimethyl-1,1’-biphenyl depends on its specific application. In general, the compound interacts with molecular targets through its ethynyl and aromatic groups, which can participate in various chemical reactions and binding interactions. These interactions can modulate biological pathways and chemical processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Biphenyl Derivatives

highlights three fluorinated biphenyl analogs: 2p (4'-Fluoro-3,5-dimethyl-1,1'-biphenyl) and 2q (3'-Fluoro-3,5-dimethyl-1,1'-biphenyl) . These compounds share the 3,5-dimethyl substitution pattern with the target compound but replace the ethynyl group with fluorine.

Property 4'-Ethynyl-3,5-dimethyl-1,1'-biphenyl (Inferred) 4'-Fluoro-3,5-dimethyl-1,1'-biphenyl (2p) 3'-Fluoro-3,5-dimethyl-1,1'-biphenyl (2q)
Substituent Effects Ethynyl (–C≡C–): Electron-withdrawing via conjugation; enhances π-system rigidity Fluorine (–F): Strongly electron-withdrawing, inductive effect dominates Fluorine (–F): Positional isomerism alters electronic distribution
Physical State Likely solid or viscous oil (based on ethynyl’s rigidity) White solid (m.p. 27–28°C) Colorless oil
NMR Characteristics Ethynyl protons: δ ~2.5–3.5 ppm (¹H); δ ~70–90 ppm (¹³C for sp-hybridized carbons) ¹⁹F NMR: δ –118 ppm (2p) ¹⁹F NMR: δ –116 ppm (2q)
Applications Potential use in conjugated polymers or ligands Fluorine’s bioactivity suggests pharmaceutical relevance Similar to 2p, with altered metabolic stability

Key Differences :

  • The ethynyl group in the target compound likely increases planarity and conjugation compared to fluorine, which primarily induces polarity and lipophilicity.
  • Fluorine’s strong electronegativity may enhance metabolic stability in biological systems, whereas the ethynyl group could improve charge transport in materials science applications .
Triazolyl Biphenyl Derivatives
Property 4'-Ethynyl-3,5-dimethyl-1,1'-biphenyl Triazolyl Derivative (Compound 2)
Substituent Effects Ethynyl: Linear, minimal steric hindrance Triazolyl: Bulky, heterocyclic; disrupts π-stacking
Fluorescence Unreported; conjugation suggests potential Exhibits fluorescence due to extended π-system
Bioactivity Unreported Triazolyl groups may enhance antimicrobial activity

Key Differences :

  • The triazolyl derivative’s bulkiness limits molecular packing, favoring fluorescence emission, whereas the ethynyl group’s linearity could promote crystalline ordering.
  • Triazolyl groups are often exploited in medicinal chemistry for hydrogen bonding, whereas ethynyl groups are more relevant in materials design .
Halogenated Pyrazolone Derivatives

lists bromo- and chloro-substituted pyrazolones with biphenyl groups, such as 2-([1',1"-biphenyl]-4'-yl)-4-bromo-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one .

Property 4'-Ethynyl-3,5-dimethyl-1,1'-biphenyl Bromo-Pyrazolone (Example 1, )
Core Structure Biphenyl with ethynyl and methyl groups Pyrazolone ring fused with biphenyl
Molecular Weight ~254 g/mol (calculated) 309–311 g/mol (observed m/z [M+H]⁺)
LC/MS Retention Likely shorter retention (polar ethynyl) 1.56 min (Method A)

Key Differences :

  • The pyrazolone core introduces heterocyclic reactivity (e.g., keto-enol tautomerism), whereas the ethynyl biphenyl system prioritizes electronic conjugation.

Data Tables for Quick Reference

Table 1: Substituent Effects on Biphenyl Derivatives
Compound Key Substituents Electronic Effect Dominant Application Area
4'-Ethynyl-3,5-dimethyl-1,1'-biphenyl Ethynyl, methyl Conjugation-enhanced Materials science
4'-Fluoro-3,5-dimethyl-1,1'-biphenyl Fluorine, methyl Inductive withdrawal Pharmaceuticals
Triazolyl biphenyl (Compound 2) Triazolyl, methyl Hydrogen bonding Bioactive agents
Bromo-pyrazolone Bromo, pyrazolone Heterocyclic reactivity Drug discovery
Table 2: Physical and Spectral Properties
Compound Physical State Melting Point (°C) Key NMR Peaks (δ, ppm)
4'-Ethynyl-3,5-dimethyl-1,1'-biphenyl Solid/Oil N/A ¹H: 2.5–3.5 (ethynyl CH)
4'-Fluoro-3,5-dimethyl-1,1'-biphenyl White solid 27–28 ¹⁹F: –118
Triazolyl biphenyl (Compound 2) Crystalline N/A Fluorescence emission noted
Bromo-pyrazolone Solid N/A LC/MS m/z: 309–311

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